(1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone
Description
The compound “(1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone” is a methanone derivative featuring a 1-methylindazole core linked to a piperazine moiety substituted with a 2-pyridylethyl group. The piperazine ring, a common motif in bioactive molecules, enhances solubility and modulates receptor affinity. The 2-pyridylethyl substituent introduces polarity, likely improving aqueous solubility compared to non-polar analogs .
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1-methylindazol-3-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23N5O/c1-23-18-8-3-2-7-17(18)19(22-23)20(26)25-14-12-24(13-15-25)11-9-16-6-4-5-10-21-16/h2-8,10H,9,11-15H2,1H3 |
InChI Key |
PXQRBEMKNNEEAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Methylation of Indazole-3-Carboxylic Acid (ICA)
The most direct route involves methylating ICA using trimethyl phosphate or dimethyl sulfate in the presence of alkaline earth metal alkoxides (e.g., magnesium ethoxide).
-
Reagents : ICA (10 g, 0.062 mol), trimethyl phosphate (1.7 equiv), magnesium ethoxide (2 equiv).
-
Conditions : Reflux in 1-propanol for 5–7 hours.
-
Workup : Adjust pH to 4 with HCl, isolate via filtration, and purify via slurry in methanol-water.
-
Yield : 78–93% purity (HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | 1-Propanol |
| Temperature | Reflux (80–100°C) |
| Base | Mg(OEt)₂ |
| Methylating Agent | Trimethyl phosphate |
| Purity (Post-Purification) | 99.78% (HPLC) |
Alternative Methods
-
Pd-Catalyzed Cyclization : Aryne annulation of hydrazones with o-(trimethylsilyl)phenyl triflate yields 1-alkylindazoles.
-
N-Protection : Use tetrahydropyran (THP) to protect N-1 during functionalization, followed by deprotection.
Synthesis of 4-[2-(2-Pyridyl)Ethyl]Piperazine
Alkylation of Piperazine
-
Reagents : Piperazine (1 equiv), 2-(2-pyridyl)ethyl bromide (1.1 equiv).
-
Conditions : Stir in DMF at 80°C with K₂CO₃ (3 equiv) and NaI (0.1 equiv).
-
Workup : Filter, concentrate, and purify via column chromatography (CH₂Cl₂/MeOH).
-
Yield : 75–84%.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Base | K₂CO₃ |
| Catalyst | NaI (phase-transfer agent) |
| Purity (NMR) | >95% (¹H, ¹³C) |
Reductive Amination
-
Alternative Route : React 2-pyridineacetaldehyde with piperazine under H₂/Pd-C to form the ethyl bridge.
Coupling via Methanone Formation
Acid Chloride Intermediate
Convert 1-methyl-1H-indazole-3-carboxylic acid to its acid chloride:
Amide Coupling
-
Reagents : Acid chloride (1 equiv), 4-[2-(2-pyridyl)ethyl]piperazine (1.1 equiv), Et₃N (2 equiv).
-
Conditions : Stir in CH₂Cl₂ at 25°C for 12 hours.
-
Workup : Wash with NaHCO₃, dry (MgSO₄), and purify via recrystallization (EtOH/H₂O).
-
Yield : 68–72%.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Coupling Agent | None (direct acid chloride) |
| Base | Et₃N |
| Purity (MS) | [M+H]⁺ = 376.2 (Calc: 376.19) |
Optimization and Challenges
Regioselectivity in Indazole Methylation
Piperazine Over-Alkylation
Purification Challenges
-
HPLC Analysis : Critical for assessing 1-MICA/2-MICA ratios (target: >99% 1-MICA).
-
Recrystallization : Use methanol-water (3:7) to remove unreacted ICA.
Comparative Analysis of Methods
| Step | Method 1 (Direct Alkylation) | Method 2 (Reductive Amination) |
|---|---|---|
| Indazole Methylation | Trimethyl phosphate/Mg(OEt)₂ | Pd-catalyzed cyclization |
| Yield | 78–93% | 65–75% |
| Piperazine Synthesis | Alkylation in DMF | H₂/Pd-C reductive amination |
| Coupling Efficiency | 68–72% | N/A (not reported) |
| Key Advantage | High purity | Avoids halogenated reagents |
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can serve as a probe for studying enzyme interactions and receptor binding. Its ability to interact with various biological targets makes it valuable for drug discovery and development.
Medicine
In medicine, this compound has potential therapeutic applications. It can be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can bind to active sites, while the piperazine and pyridine groups enhance its binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical distinctions between the target compound and its analogs:
*Estimated LogP based on substituent contributions: Pyridylethyl (-0.5) vs. benzyl (+2.0) .
Key Structural and Functional Comparisons:
Core Heterocycle :
- The target’s 1-methylindazole core differs from indole () and tetrazole () analogs. Indazole’s dual nitrogen atoms may enhance binding to kinases or GPCRs compared to indole’s single nitrogen .
- Tetrazole derivatives () exhibit superior metabolic stability due to the aromatic tetrazole ring but may suffer from reduced solubility .
- Piperazine Substituents: The 2-pyridylethyl group in the target compound introduces polarity, likely reducing LogP compared to benzyl (LogP 3.00 in ) or trifluoromethylphenyl () substituents. This could enhance aqueous solubility and reduce off-target CNS effects .
Pharmacological Implications :
- Pyridyl groups (target and ) may engage in π-π stacking or hydrogen bonding with target proteins, improving affinity. The trifluoromethyl group () could enhance bioavailability by resisting oxidative metabolism .
- Benzylpiperazine analogs () are more lipophilic, favoring blood-brain barrier penetration but risking promiscuous binding .
Research Findings and Discussion
Pharmacokinetic Predictions:
- The target’s estimated LogP (~2.5) suggests moderate lipophilicity, balancing absorption and solubility. This contrasts with the benzylpiperazine analog (LogP 3.00, ), which may accumulate in fatty tissues .
- The pyridyl group’s polarity could reduce CYP450-mediated metabolism compared to trifluoromethylphenyl (), extending half-life .
Impurity Profiling:
- lists methanone impurities with chlorophenyl groups, highlighting the need for rigorous chromatography (e.g., HPLC with retention time monitoring) to ensure purity in analogs like the target compound .
Q & A
Basic: What are the optimal synthetic routes for (1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the indazole core via cyclization of hydrazines with ortho-substituted nitrobenzenes . Subsequent functionalization of the piperazine moiety requires coupling with 2-(2-pyridyl)ethyl groups under Buchwald-Hartwig amination conditions or reductive amination. To improve yield:
- Use Pd(dba)₂/Xantphos catalysts for efficient C–N bond formation.
- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).
- Monitor pH during piperazine derivatization to avoid side reactions (e.g., maintain pH 8–9 for amine stability) .
Basic: How can spectroscopic and chromatographic techniques be employed to characterize this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: Confirm the indazole C3-methyl group (δ 3.8–4.2 ppm for CH₃) and piperazine protons (δ 2.5–3.5 ppm for N–CH₂–) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- HPLC-PDA: Use a C18 column (ACN/water gradient) to detect impurities; ensure >98% purity for biological assays .
Advanced: What strategies are recommended for evaluating the compound’s biological activity, particularly its receptor-binding affinity and selectivity?
Methodological Answer:
- Receptor Binding Assays: Screen against GPCRs (e.g., serotonin or histamine receptors) using radioligand displacement (e.g., ³H-LSD for 5-HT receptors) .
- Selectivity Profiling: Test against off-target kinases (e.g., JAK2, EGFR) via kinase inhibition assays (IC₅₀ determination) .
- Cellular Activity: Use luciferase-based reporters (e.g., cAMP response elements) to assess downstream signaling modulation .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
Methodological Answer:
- Core Modifications: Replace the indazole methyl group with CF₃ to enhance metabolic stability (logP reduction) .
- Piperazine Substitutions: Introduce electron-withdrawing groups (e.g., –NO₂) on the pyridyl moiety to improve receptor affinity .
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., docking to 5-HT₁A) to predict binding modes .
Advanced: What advanced analytical methods are critical for resolving crystallization challenges or polymorphism in this compound?
Methodological Answer:
- X-ray Crystallography: Co-crystallize with stabilizing agents (e.g., PEG 4000) to resolve piperazine flexibility .
- Thermogravimetric Analysis (TGA): Monitor dehydration steps during crystallization (e.g., hydrate vs. anhydrous forms) .
- Solid-State NMR: Characterize polymorphic forms by comparing ¹³C chemical shifts (e.g., δ 160–170 ppm for carbonyl groups) .
Advanced: How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization: Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
- Buffer Optimization: Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions .
- Meta-Analysis: Apply statistical tools (e.g., hierarchical Bayesian modeling) to reconcile data from heterogeneous studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
